(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

GABAC receptor pharmacology Enantioselectivity Recombinant ion channel electrophysiology

(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS 154001-62-4; free base CAS 188641-38-5) is the hydrochloride salt of the (1R,2S) enantiomer of cis-2-(aminomethyl)cyclopropanecarboxylic acid, commonly designated (−)-CAMP. This compound belongs to the class of conformationally restricted γ-aminobutyric acid (GABA) analogs featuring a cis-configured cyclopropane scaffold that locks the aminomethyl and carboxyl groups in a folded orientation.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
Cat. No. B12982238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)CN.Cl
InChIInChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m1./s1
InChIKeyUJPDAGAIBGOYRB-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride: Chiral Cyclopropane GABA Analog for Receptor Subtype Research


(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS 154001-62-4; free base CAS 188641-38-5) is the hydrochloride salt of the (1R,2S) enantiomer of cis-2-(aminomethyl)cyclopropanecarboxylic acid, commonly designated (−)-CAMP [1]. This compound belongs to the class of conformationally restricted γ-aminobutyric acid (GABA) analogs featuring a cis-configured cyclopropane scaffold that locks the aminomethyl and carboxyl groups in a folded orientation [2]. As a single enantiomer with defined (1R,2S) absolute stereochemistry, it serves as a stereochemically precise pharmacological probe at GABAC (GABAA-ρ) receptors, where it functions as a weak antagonist—a profile opposite to that of its (1S,2R) enantiomer, (+)-CAMP, which acts as a potent full agonist [1].

Why Generic Substitution Fails for (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride: Enantiomer-Dependent Pharmacology and Conformational Specificity


Substitution of (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid hydrochloride with its (1S,2R) enantiomer, racemic cis mixture, or trans diastereomers is scientifically unsound because the enantiomers display opposite pharmacology at recombinant GABAC receptors: the (1S,2R) enantiomer is a potent full agonist (KD ~40 μM at ρ1, ~17 μM at ρ2) whereas the (1R,2S) enantiomer is a weak antagonist (IC50 ~890 μM at ρ1, ~400 μM at ρ2) [1]. Furthermore, the cis-configured cyclopropane ring enforces a folded GABA conformation that is functionally distinct from the extended conformation of the trans isomer; the trans isomer is more potent than GABA in vivo as a bicuculline-sensitive neuronal depressant and interacts with GABA uptake and transaminase systems, whereas the cis isomer shows neither bicuculline sensitivity nor GABA transporter interaction [2]. Racemic mixtures obscure this enantiomer-specific pharmacology entirely. Additionally, the hydrochloride salt form (CAS 154001-62-4) provides enhanced aqueous solubility and bench stability compared with the free base, a formulation attribute critical for reproducible electrophysiology and in vivo dosing .

Quantitative Differentiation Evidence: (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride vs. Closest Analogs


Enantiomer-Dependent Functional Reversal at Recombinant GABAC ρ1 and ρ2 Receptors: (−)-CAMP Is a Weak Antagonist While (+)-CAMP Is a Potent Full Agonist

In a direct head-to-head comparison within the same experimental system, the (1R,2S) enantiomer ((−)-CAMP) and the (1S,2R) enantiomer ((+)-CAMP) exhibit opposite functional pharmacology at human recombinant GABAC ρ1 and ρ2 receptors expressed in Xenopus laevis oocytes. (−)-CAMP acts as a weak antagonist with IC50 values of approximately 890–900 μM at ρ1 and approximately 400 μM at ρ2, while (+)-CAMP acts as a potent full agonist with KD values of approximately 40 μM (Imax ~100%) at ρ1 and approximately 17 μM (Imax ~100%) at ρ2 [1]. This represents a complete functional reversal—from agonism to antagonism—driven solely by the inversion of the two chiral centers. The agonist-to-antagonist switch at ρ1 corresponds to an approximately 22-fold difference in apparent affinity, but the qualitative pharmacological inversion (full agonist vs. antagonist) is more consequential for experimental design than the numeric potency ratio alone.

GABAC receptor pharmacology Enantioselectivity Recombinant ion channel electrophysiology Conformationally constrained GABA analog

Rho-Subtype-Selective Antagonism: (−)-CAMP Differentiates GABAC ρ1, ρ2, and ρ3 Receptors by Differential Antagonist Potency

The (1R,2S) enantiomer ((−)-CAMP) displays a rank order of antagonist potency that distinguishes the three homomeric GABAC receptor subtypes: it is a weak antagonist at human ρ1 (IC50 ~890 μM), a moderately weak antagonist at human ρ2 (IC50 ~400 μM), and a moderately potent antagonist at rat ρ3 (IC50 ~180 μM) [1][2]. The selectivity ratios are approximately 2.2-fold (ρ2 vs. ρ1) and 4.9-fold (ρ3 vs. ρ1). By comparison, the (1S,2R) enantiomer ((+)-CAMP) is a full agonist at ρ1 and ρ2 but only a partial agonist at ρ3 (EC50 ~28 μM, Imax ~70%), while the widely used GABAC partial agonist cis-4-aminocrotonic acid (CACA) shows KD ~74 μM (Imax ~78%) at ρ1 and KD ~70 μM (Imax ~82%) at ρ2 [1]. This subtype-discriminating profile of (−)-CAMP is not reproduced by CACA, (+)-CAMP, or the trans isomers (TAMP), making (−)-CAMP uniquely informative for ρ subunit identification.

GABAC receptor subtypes Rho subunit pharmacology Subtype selectivity Electrophysiological screening

Conformational Discrimination In Vivo: cis-CAMP Is Less Potent Than GABA and Bicuculline-Insensitive, Unlike the trans Isomer

In microelectrophoretic experiments on cat spinal neurons in vivo, the racemic cis isomer of 2-(aminomethyl)cyclopropanecarboxylic acid was less potent than GABA as a neuronal depressant and its effects were not blocked by bicuculline methochloride, whereas the racemic trans isomer was more potent than GABA and its depressant effects were bicuculline-sensitive [1]. This demonstrates that the folded cis conformation produces a pharmacological profile qualitatively distinct from the extended trans conformation at native neuronal GABAA receptors. Additionally, the trans isomer weakly inhibited sodium-dependent GABA uptake in rat cerebral cortex mini-slices and served as a substrate for GABA:2-oxoglutarate aminotransferase in rat brain mitochondrial extracts; the cis isomer showed no interaction with either GABA uptake or transaminase activity [1]. Although these experiments used racemic mixtures, the stereochemical basis of the conformational constraint is established: the cis-cyclopropane ring enforces a folded GABA backbone (~115–125° between functional groups), while the trans-cyclopropane enforces an extended conformation, directly affecting which GABA recognition sites are engaged.

In vivo electrophysiology GABA receptor pharmacology Conformational restriction Bicuculline sensitivity

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Solid-State Stability Relative to Free Base

The hydrochloride salt of (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid (CAS 154001-62-4, molecular formula C5H10ClNO2, MW 151.59) offers practical handling advantages over the free base form (CAS 188641-38-5, C5H9NO2, MW 115.13). The free base is a zwitterionic amino acid with limited aqueous solubility at near-neutral pH, whereas the hydrochloride salt protonates the amine group, disrupting the internal salt bridge and markedly increasing water solubility [1]. Commercially, the HCl salt is supplied at 98% purity (HPLC) as verified by vendor certificate of analysis . The enhanced solubility and stability enable direct dissolution in aqueous buffers for electrophysiology and in vivo dosing without requiring co-solvents or pH adjustment steps that risk compound degradation or buffer incompatibility. The counterpart (1S,2R) HCl salt (CAS 154001-61-3) is documented to exhibit the same solubility and stability enhancement relative to its free base, consistent with the identical physical properties expected for enantiomeric salt pairs .

Formulation chemistry Salt selection Aqueous solubility Compound handling

Verified Application Scenarios for (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride Based on Quantitative Evidence


GABAC Receptor Subtype Pharmacological Fingerprinting: ρ1, ρ2, and ρ3 Discrimination

(−)-CAMP hydrochloride is employed as a subtype-discriminating GABAC antagonist in recombinant and native receptor preparations. Its differential IC50 values—~890 μM (ρ1), ~400 μM (ρ2), and ~180 μM (ρ3)—provide a quantitative fingerprint for identifying which ρ subunits contribute to GABAC-mediated currents in heterologous expression systems or retinal preparations. When used alongside (+)-CAMP (agonist) and CACA (partial agonist), the three compounds together constitute a pharmacological toolkit capable of distinguishing all three homomeric ρ receptor populations [1][2].

Negative Control and Enantiomeric Specificity Validation in GABAC Agonist Studies

Because (−)-CAMP is a weak antagonist while its enantiomer (+)-CAMP is a potent full agonist at the same receptor subtypes, (−)-CAMP hydrochloride serves as an ideal stereochemical negative control in studies investigating GABAC receptor agonism. Any observed agonist effect that is not reversed or attenuated by (−)-CAMP, or any effect produced by both enantiomers equally, can be attributed to non-GABAC mechanisms or non-specific actions. This enantiomeric control design has been validated in Xenopus oocyte electrophysiology [1].

Conformation-Specific GABA Pharmacology: Isolating Folded vs. Extended Conformation Effects in Native Tissue

The cis-configured cyclopropane ring enforces a folded GABA conformation that is functionally distinct from the extended trans conformation. (−)-CAMP hydrochloride—lacking bicuculline-sensitive GABAA agonism and GABA transporter liability—can be used in native tissue preparations (brain slices, retinal whole-mounts) to selectively probe GABA recognition sites that prefer a folded ligand geometry, without confounding effects from GABA uptake inhibition or GABAA receptor modulation that would accompany the trans isomer [3].

Reference Standard for Chiral Purity Method Development and Enantiomeric Excess Determination

With a commercially available purity of 98% (HPLC) for the hydrochloride salt and well-defined optical rotation properties, (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid hydrochloride can serve as a chiral reference standard for HPLC or capillary electrophoresis method development aimed at quantifying enantiomeric excess in synthesized batches of CAMP derivatives or related cyclopropane amino acid building blocks. This application is critical for medicinal chemistry programs requiring enantiopure cyclopropane-constrained amino acid intermediates.

Quote Request

Request a Quote for (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.